Castor oil
Overview
Description
Castor oil is a vegetable oil derived from the seeds of the castor plant, Ricinus communis. It is a colorless to pale yellow liquid with a distinct taste and odor. The oil is primarily composed of ricinoleic acid, a monounsaturated, 18-carbon fatty acid, which constitutes about 90% of its fatty acid content . This compound has been used for centuries in various applications, including medicinal, industrial, and cosmetic purposes .
Mechanism of Action
Target of Action
The primary target of castor oil is the EP3 receptor found on the cells of the intestine and uterus . This receptor is activated by ricinoleic acid , the main fatty acid in this compound . Ricinoleic acid binds to receptors on the smooth muscle cells of your intestinal walls .
Mode of Action
Once ricinoleic acid is absorbed into these receptors, it causes those muscles to contract and push out stool . This is similar to how other stimulant laxatives work . The ricinoleic acid is first absorbed by the body via the intestinal mucosa; the EP3 receptor then becomes active on the muscle cells of the intestine and uterus, which in turn stimulates intestinal activity and labor .
Biochemical Pathways
The metabolic routes involved in this compound biosynthesis and the molecular mechanisms responsible for the efficient channeling of ricinoleic acid into the seed oil have been studied . It is well known that, in plants, most of these modifications (e.g., desaturation, epoxidation, and hydroxylation) take place on the acyl groups esterified to phosphatidylcholine (PC) at the sn -2 central position of glycerol .
Pharmacokinetics
The onset of the laxative effect of this compound is typically within 2-6 hours . More recent evidence shows that stimulant laxatives like this compound alter fluid and electrolyte absorption, producing net intestinal fluid accumulation and laxation .
Result of Action
The primary result of this compound’s action is its laxative effect, which is attributed to ricinoleic acid . This effect is produced by hydrolysis in the small intestine . Use of this compound for simple constipation is medically discouraged because it may cause violent diarrhea .
Action Environment
This compound is a good candidate for future investments due to the good resistance to pests, tolerance to drought, and suitability for marginal lands cultivation . According to scientists at Kenya’s Jomo Kenyatta University of Agriculture and Technology working with Eni, the this compound plant is a “low-maintenance, drought-resistant crop with low environmental impact” that will significantly reduce carbon emissions .
Biochemical Analysis
Biochemical Properties
The key component of castor oil is ricinoleic acid, which constitutes about 85-95% of the oil . Ricinoleic acid is a hydroxylated derivative of common oleic acid, and it has a wide range of industrial applications . The castor caruncle, a non-seed tissue attached to the seed, accumulates up to 40% oil by weight in the form of triacylglycerol (TAG), with a highly contrasting fatty acid composition when compared to the seed oil .
Cellular Effects
Biochemical analysis indicates that the caruncle synthesizes TAGs independently of the seed This suggests that this compound and its components may have distinct effects on various types of cells and cellular processes
Molecular Mechanism
The molecular mechanism of action of this compound and its components is complex and involves multiple biochemical pathways. Ricinoleic acid, the main component of this compound, is likely to interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
The effects of this compound and its components can change over time in laboratory settings. For example, the caruncle of the castor bean, which accumulates a significant amount of oil, synthesizes TAGs independently of the seed . This suggests that the effects of this compound on cellular function may vary over time, potentially due to changes in the product’s stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
This compound and its components are involved in various metabolic pathways. Ricinoleic acid, the main component of this compound, is a derivative of oleic acid and is likely to interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: Castor oil is typically extracted from castor seeds through two main methods: mechanical pressing and solvent extraction.
Mechanical Pressing: This method involves applying pressure to dried castor beans to squeeze out the oil.
Solvent Extraction: In this method, solvents like hexane are used to dissolve the oil from the beans.
Industrial Production Methods: The industrial production of this compound involves several steps:
Seed Dehulling: Removing the hull from the castor seeds.
Seed Cleaning: Cleaning the seeds to remove inorganic impurities.
Seed Cooking: Heating the cleaned seeds to remove moisture.
Seed Pressing: Using a screw oil press machine to crush the seeds and extract the oil.
Oil Clarification: Heating the oil and using steam injection to remove impurities.
Chemical Reactions Analysis
Castor oil undergoes various chemical reactions due to the presence of ester linkages, double bonds, and hydroxyl groups in its structure . Some of the common reactions include:
Hydrolysis: this compound can be hydrolyzed using sodium hydroxide to produce ricinoleic acid.
Hydrogenation: This reaction converts unsaturated bonds to saturated bonds, producing hydrogenated this compound.
Epoxidation: The double bonds in this compound can be epoxidized to form epoxidized this compound.
Transesterification: This reaction involves exchanging the organic group of an ester with the organic group of an alcohol.
Common Reagents and Conditions:
Sodium Hydroxide: Used in hydrolysis reactions.
Hydrogen Gas: Used in hydrogenation reactions.
Peracids: Used in epoxidation reactions.
Major Products:
Ricinoleic Acid: Obtained from hydrolysis.
Hydrogenated this compound: Obtained from hydrogenation.
Epoxidized this compound: Obtained from epoxidation.
Scientific Research Applications
Castor oil has a wide range of applications in scientific research and industry:
Medicine: Used as a laxative and in the treatment of various skin conditions.
Cosmetics: Used in the formulation of soaps, lotions, and hair care products.
Industrial Applications: Used as a lubricant, in the production of biodiesel, and as a raw material for the synthesis of various chemicals.
Biotechnology: Used in the production of flavor and fragrance compounds through biotransformation.
Comparison with Similar Compounds
Castor oil is unique due to its high content of ricinoleic acid, which imparts distinct properties such as high viscosity and solubility in alcohols . Similar compounds include:
Coconut Oil: Rich in fatty acids and used for moisturization.
Jojoba Oil: Similar to human sebum and used for skin and hair care.
Olive Oil: Rich in antioxidants and used in both culinary and cosmetic applications.
Almond Oil: Contains vitamin E and omega-3 fatty acids, used for skin and hair care.
Each of these oils has unique properties and applications, but this compound’s high ricinoleic acid content makes it particularly valuable for industrial and medicinal uses.
Properties
IUPAC Name |
2,3-bis[[(Z)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-12-hydroxyoctadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMPKEQAKRGZGQ-AAKVHIHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(O)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CC(O)CCCCCC)COC(=O)CCCCCCC/C=C\CC(O)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Castor oil appears as pale-yellow or almost colorless transparent viscous liquid with a faint mild odor and nauseating taste. Density 0.95 g / cm3. A mixture of glycerides, chiefly ricinolein (the glyceride of ricinoleic acid)., Liquid; Other Solid, Pale yellow viscous liquid; [Merck Index] Colorless viscous liquid; [ICSC] Light yellow to green oily liquid; [CHRIS], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | CASTOR OIL | |
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Record name | Castor oil | |
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Record name | Castor oil | |
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Record name | CASTOR OIL | |
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Boiling Point |
595 °F at 760 mmHg (NTP, 1992), 313 °C | |
Record name | CASTOR OIL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Castor oil | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
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Record name | CASTOR OIL | |
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Flash Point |
445 °F (NTP, 1992), 445 °F (229 °C) (closed cup), 445 °F (closed cup), 229 °C c.c. | |
Record name | CASTOR OIL | |
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URL | https://cameochemicals.noaa.gov/chemical/18004 | |
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Record name | Castor oil | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
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Record name | CASTOR OIL | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Miscible with absolute ethanol, methanol, ether, chloroform, and glacial acetic acid., Soluble in alcohol, benzene, carbon disulfide, chloroform, INSOL IN WATER, Solubility in water: very poor | |
Record name | CASTOR OIL | |
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Record name | Castor oil | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CASTOR OIL | |
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Density |
0.96 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.945-0.965 at 25 °C/25 °C, Density: 0.961-0.963 at 15.5 °C/15.5 °C, Clear, pale-yellow, oily liquid; mild odor. Density: 0.967 at 25 °C/25 °C, saponification value 300, iodine value 76, solidifies at -40 °C. Solulble in most organic liquids; insoluble in water. Combustible. /Caster oil, acetylated (glyceryl tri-(12)acetyl rincoleate)/, Relative density (water = 1): 0.96 | |
Record name | CASTOR OIL | |
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Record name | Castor oil | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CASTOR OIL | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |
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Mechanism of Action |
Castor oil has been classified as a stimulant because lipolysis in small intestine liberates ricinoleic acid ... /which/ stimulates smooth muscle and inhibits the absorption of water and electrolytes resulting in fluid accumulation in vitro, but it is not known whether these changes affect fluid movement or...laxative effect in vivo., In a study involving male Crl:CD BR rats, the findings suggested that castor oil-induced diarrhea is the result of activation of NK1 and NK2 receptors by endogenous tachykinins. | |
Record name | Castor oil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
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Impurities |
Heavy metals (as Pb): not more than 10 mg/kg | |
Record name | Castor oil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale-yellowish or almost colorless, transparent, viscous liquid | |
CAS No. |
8001-79-4 | |
Record name | CASTOR OIL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Castor Oil [JAN] | |
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Record name | Castor oil | |
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Record name | CASTOR OIL | |
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Melting Point |
10 °F (NTP, 1992), Freezing point: -10 °C, A hard waxy product. It is insoluble in water and organic solvents. MP: 85 °C. /Caster oil, hydrogenated/, -10 - -18 °C | |
Record name | CASTOR OIL | |
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URL | https://cameochemicals.noaa.gov/chemical/18004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Castor oil | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ricinoleic acid, a hydroxylated fatty acid, is the primary bioactive component in castor oil responsible for its laxative effect [, , ].
A: Ricinoleic acid activates prostaglandin EP3 receptors in intestinal and uterine smooth muscle cells, leading to laxation and uterine contractions [, ]. This mechanism highlights the potential risks associated with this compound consumption during pregnancy.
A: Research suggests that ricinoleic acid primarily targets smooth muscle cells in the intestines, rather than intestinal epithelial cells, to induce its laxative effect [].
ANone: The molecular formula of ricinoleic acid is C18H34O3, and its molecular weight is 298.46 g/mol.
A: Fourier-transform infrared spectroscopy (FTIR) is frequently used to analyze the chemical structure of this compound and its derivatives. This technique helps identify functional groups and monitor chemical modifications [, , , ]. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR, provides detailed structural information about this compound components, including the degree of unsaturation and the presence of specific functional groups [, ]. Gas chromatography-mass spectrometry (GC-MS) is employed to determine the fatty acid composition of this compound and its derivatives, including the relative abundance of ricinoleic acid and other fatty acids [, , ].
A: Pentaerythritol serves as a modifier in this compound transesterification, increasing the hydroxyl functionality of the oil, leading to polyurethanes with enhanced properties []. Compared to glycerol, pentaerythritol offers greater thermal stability, making it a preferable modifier for high-temperature applications [].
A: Yes, this compound-derived elastomers can be used to create simultaneous interpenetrating polymer networks (SINs) with polystyrene []. These SINs exhibit a two-phase morphology and demonstrate potential for various applications due to their unique properties.
A: Modifying this compound with linseed and tung oils prior to polyurethane and IPN synthesis can improve compatibility with other polymers, such as poly(methyl methacrylate) []. This modification can lead to enhanced tensile strength and hardness in the resulting materials.
A: Yes, this compound can be converted into biodiesel via transesterification using methanol and a catalyst [, , ]. This process involves reacting this compound with methanol in the presence of a catalyst, typically an alkali catalyst like potassium hydroxide (KOH) or sodium hydroxide (NaOH) [].
A: Several factors impact the transesterification of this compound, including the type of catalyst, reaction time, reaction temperature, and the molar ratio of methanol to oil [, , ]. Optimizing these parameters is crucial for maximizing biodiesel yield and quality.
A: While alkali catalysts are common, research explores alternative catalysts like magnesium oxide (MgO) for this compound transesterification []. These solid-base catalysts offer potential advantages in terms of reusability and environmental friendliness.
A: The bioactive compounds in this compound, such as ricinoleic acid, exhibit varying stability at different temperatures []. Elevated temperatures can lead to degradation, affecting the efficacy of these compounds in biopesticide formulations.
A: The half-life of ricinoleic acid in biopesticides at 30°C ranges from 28.9 to 57.8 days []. This relatively short half-life highlights the importance of considering stability during biopesticide formulation.
A: Incorporating stabilizing additives, such as antioxidants and oxygen absorbers, can help improve the shelf life and efficacy of biopesticides containing this compound extracts [].
A: Castor seeds contain ricin, a highly toxic protein that can be lethal if ingested [, , ]. Proper processing of castor seeds is essential to remove ricin and ensure the safety of this compound.
A: Studies show that powdered this compound seed can cause significant damage to the internal organs of albino rats, including the kidney, liver, and spleen []. These changes manifest as hemorrhagic and necrotic tissues, highlighting the potential toxicity of castor seed meal.
A: While traditionally used for labor induction, the safety and efficacy of this compound for this purpose are not definitively established and require further research [, ]. Some studies suggest a potential for complications, and the prolonged induction-to-delivery interval compared to oxytocin highlights the need for careful consideration and monitoring [].
A: Yes, solvent extraction techniques can recover this compound from spent bleaching clay, a waste product of this compound refining []. This process contributes to resource efficiency and reduces waste generation.
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